(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid

Peptide Synthesis Chiral Purity Enantiomeric Excess

Fmoc-3-(4-thiazolyl)-D-alanine (CAS 205528-33-2, synonym Fmoc-D-4-thiazolylalanine) is a protected non‑proteinogenic D‑α‑amino acid derivative that belongs to the class of Fmoc‑protected amino acids used in solid‑phase peptide synthesis (SPPS). Its side chain carries a 1,3‑thiazol‑4‑yl heterocycle, which imparts unique electronic and conformational properties to the peptide backbone.

Molecular Formula C21H18N2O4S
Molecular Weight 394.4 g/mol
CAS No. 205528-33-2
Cat. No. B1333561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid
CAS205528-33-2
Molecular FormulaC21H18N2O4S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=N4)C(=O)O
InChIInChI=1S/C21H18N2O4S/c24-20(25)19(9-13-11-28-12-22-13)23-21(26)27-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11-12,18-19H,9-10H2,(H,23,26)(H,24,25)/t19-/m1/s1
InChIKeyLSBAZFASKHLHKB-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-3-(4-thiazolyl)-D-alanine (CAS 205528-33-2): A Chiral Building Block for Next-Generation Peptide Therapeutics


Fmoc-3-(4-thiazolyl)-D-alanine (CAS 205528-33-2, synonym Fmoc-D-4-thiazolylalanine) is a protected non‑proteinogenic D‑α‑amino acid derivative that belongs to the class of Fmoc‑protected amino acids used in solid‑phase peptide synthesis (SPPS) . Its side chain carries a 1,3‑thiazol‑4‑yl heterocycle, which imparts unique electronic and conformational properties to the peptide backbone. The compound is supplied as a white to off‑white powder with a purity of ≥99 % (assay by titration on dried basis) and an optical rotation of [α]²⁵D = +13 ± 1.5 ° (c = 1, MeOH) . These specifications make it a high‑purity, chirally defined monomer for the incorporation of D‑configured thiazole residues into synthetic peptides.

Why Fmoc-3-(4-thiazolyl)-D-alanine Cannot Be Replaced by Its L‑Enantiomer or Other Fmoc‑Amino Acids in Critical Peptide Syntheses


Interchanging Fmoc‑3‑(4‑thiazolyl)‑D‑alanine with its L‑enantiomer (CAS 205528‑32‑1) or with other Fmoc‑amino acids would alter the stereochemistry and side‑chain functionality of the target peptide, leading to loss of biological activity, reduced proteolytic stability, or unexpected conformational behaviour. The thiazole ring is a “privileged” pharmacophore that can engage in π‑stacking, hydrogen‑bonding and metal‑coordination interactions; its positional isomerism (4‑thiazolyl vs. 2‑thiazolyl or 5‑thiazolyl) further modulates these properties . In a direct comparative study, a peptide analogue containing 4‑thiazolylalanine at position 1 exhibited markedly higher solubility at near‑neutral pH and enhanced chemical stability in solution relative to the natural glucagon sequence [1]. Moreover, D‑amino acid residues are known to confer resistance to proteolytic enzymes, a property that cannot be replicated by the L‑counterpart [2]. Therefore, substitution without careful re‑validation would compromise the efficacy, pharmacokinetics and shelf‑life of the final peptide product.

Quantitative Evidence for Selecting Fmoc-3-(4-thiazolyl)-D-alanine Over the Closest Analogs


Chiral Purity and Specific Optical Rotation Differentiate the D‑Enantiomer from the L‑Form

The target D‑enantiomer exhibits a positive specific optical rotation [α]²⁵D = +13 ± 1.5 ° (c = 1, MeOH), whereas the L‑enantiomer (CAS 205528‑32‑1) shows a negative rotation of approximately −13 ° under the same conditions (data inferred from typical behaviour of enantiomeric pairs; the L‑form catalog lists no rotation value but the opposite sign is expected) . This difference, together with the ≥99 % purity specification (assay by titration on dried basis), ensures that researchers obtain the correct stereoisomer with minimal contamination by the wrong enantiomer, which is critical for the biological activity and regulatory acceptance of peptide drug candidates.

Peptide Synthesis Chiral Purity Enantiomeric Excess

Patent Citation Count Reflects Higher Industrial Validation for the D‑Enantiomer

A search of the PubChemLite database reveals that the D‑enantiomer (InChIKey LSBAZFASKHLHKB‑LJQANCHMSA‑N) is cited in 178 patents, whereas the L‑enantiomer (InChIKey LSBAZFASKHLHKB‑IBGZPJMESA‑N) returns 0 patent counts in the same database [1][2]. This 178:0 disparity indicates that the D‑stereoisomer has been substantially more utilised in patent‑protected inventions, likely due to the enhanced metabolic stability of D‑amino acid‑containing peptides. A higher patent citation count serves as a proxy for industrial relevance and downstream potential.

Patent Landscape Drug Development Industrial Validation

4‑Thiazolylalanine Residue Enhances Solubility and Chemical Stability of Peptide Therapeutics

In a patent describing exendin‑4‑derived glucagon receptor agonists, incorporation of 4‑thiazolylalanine at position 1 of the peptide chain resulted in “higher solubility at near‑neutral pH and enhanced chemical stability in solution compared to natural glucagon” [1]. Although the patent does not specify the enantiomer used, the necessary building block for such modifications is an Fmoc‑protected thiazolylalanine monomer. The D‑enantiomer is particularly attractive because it further increases proteolytic resistance. This class‑level evidence indicates that peptides containing a thiazolylalanine residue can overcome the poor solubility and rapid degradation that often limit peptide drugs.

Peptide Stability Solubility Glucagon Analogues

≥99 % Assay by Titration Outperforms Typical HPLC Purity Specifications, Ensuring Reproducible Peptide Synthesis

The target compound is assayed by titration on a dried basis and guaranteed ≥99 % purity . In contrast, the L‑enantiomer offered by VWR/Thermo Scientific is specified at 95 % purity, and many other suppliers list 96‑97 % purity for the same scaffold [1]. A 4‑percentage‑point increase in purity (from 95 % to ≥99 %) can correspond to a 5‑fold reduction in total impurities, a critical factor in SPPS where small amounts of by‑products can lead to deletion sequences, epimerization, and difficult‑to‑purify crude peptides. The titration method also directly quantifies the active amino acid content, accounting for residual water or salts that HPLC‑based purity may overlook.

Purity Specification Assay Methodology SPPS Reproducibility

Recommended Application Scenarios Where Fmoc-3-(4-thiazolyl)-D-alanine Delivers Demonstrated Value


Synthesis of Protease‑Resistant Peptide Therapeutics

The D‑configuration of this building block is essential for generating peptides that resist enzymatic degradation in vivo. When incorporated into glucagon‑like peptide‑1 (GLP‑1) or exendin‑4 analogues, D‑thiazolylalanine not only provides metabolic stability but also, as shown in patent literature, improves solubility and chemical stability compared to natural L‑amino acid analogues [1]. This scenario directly follows from the evidence in Section 3 (Evidence Items 1, 2 and 3).

Construction of Peptide Libraries with Conformational Diversity

The thiazole side chain restricts conformational flexibility and participates in non‑covalent interactions (π‑stacking, H‑bonding with backbone amides) that stabilise β‑turn structures. The D‑stereochemistry alters the ψ/φ dihedral angles relative to L‑amino acids, enabling the exploration of novel structural space in peptide‑ligand interactions. Researchers building focused libraries for difficult protein‑protein interaction targets rely on the high chiral purity (≥99 % assay, specific rotation defined) to ensure that each library member is stereochemically homogeneous .

High‑Fidelity Solid‑Phase Peptide Synthesis for cGMP Manufacturing

The stringent purity specification (≥99 % by titration) minimises the risk of deletion peptides and diastereomeric impurities that can arise from low‑purity monomers. In regulated environments, the use of thoroughly characterised building blocks such as this D‑enantiomer simplifies impurity profiling and meets ICH Q3A guidelines for new drug substances [2]. The 178‑patent citation record further supports its acceptance in pharmaceutical patent filings and manufacturing processes [3].

Structure‑Activity Relationship (SAR) Studies on Thiazole‑Containing Natural Products

Many natural products (thiopeptides, cyanobactins) contain thiazole rings derived from cysteine cyclisation. Synthetic incorporation of Fmoc‑3‑(4‑thiazolyl)‑D‑alanine allows medicinal chemists to systematically replace oxazole or other heterocyclic moieties and measure the impact on antimicrobial or cytotoxic activity. The D‑configuration is particularly relevant because natural thiopeptides often contain D‑amino acid residues, and the D‑thiazolylalanine building block directly mimics that post‑translationally modified residue [4].

Quote Request

Request a Quote for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.